![molecular formula C5H3BrN4 B1443917 8-Brom-[1,2,4]triazolo[4,3-a]pyrazin CAS No. 1341878-31-6](/img/structure/B1443917.png)
8-Brom-[1,2,4]triazolo[4,3-a]pyrazin
Übersicht
Beschreibung
“8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound that is part of the triazolopyrazine family . It is an important intermediate for the synthesis of many small molecule anticancer drugs .
Synthesis Analysis
The synthesis of “8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” involves several steps including substitution, acylation, cyclization, and chlorination reactions . The starting materials include 2,3-dichloropyrazine, N2H4•H2O (80%), and 2,2,2-trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of “8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” is characterized by the presence of a triazolopyrazine ring . This ring is a key feature of the compound and plays a crucial role in its biological activity .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
“8-Brom-[1,2,4]triazolo[4,3-a]pyrazin” wird bei der Synthese von Heterocyclen verwendet . Es wurde eine katalysatorfreie, additivfreie und umweltfreundliche Methode zur Synthese von 1,2,4-Triazolo[1,5-a]pyridinen unter Mikrowellenbedingungen etabliert . Diese Tandemreaktion beinhaltet die Verwendung von Enaminonitrilen und Benzohydraziden .
Antibakterielle Aktivität
Triazolo[4,3-a]pyrazinderivate haben vielversprechende antibakterielle Aktivitäten gezeigt . Insbesondere zeigte Verbindung 2e überlegene antibakterielle Aktivitäten gegen sowohl grampositive Staphylococcus aureus als auch gramnegative Escherichia coli-Stämme .
Antidiabetische Eigenschaften
Es wurde festgestellt, dass Triazolo[4,3-a]pyrazinderivate antidiabetische Eigenschaften besitzen . 3-(Trifluormethyl)-1,2,4-triazolo[4,3-a]pyrazin ist das Schlüsselpharmakophor von Sitagliptinphosphat, einem neuen Medikament zur Behandlung von Typ-II-Diabetes mellitus .
Anti-Thrombozyten-Aggregationen
Diese Derivate haben auch Anti-Thrombozyten-Aggregations-Eigenschaften . Dies macht sie nützlich bei der Behandlung von Krankheiten, bei denen die Thrombozytenaggregation eine Schlüsselrolle spielt, wie z. B. Herzkrankheiten und Schlaganfall .
Antifungale Eigenschaften
Triazolo[4,3-a]pyrazinderivate haben antifungale Eigenschaften gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antimykotika .
Antimalaria-Eigenschaften
Diese Derivate haben antimalaria-Eigenschaften gezeigt . Dies könnte zur Entwicklung neuer Behandlungen für Malaria führen, einer Krankheit, die Millionen von Menschen weltweit betrifft .
Antituberkulose-Eigenschaften
Triazolo[4,3-a]pyrazinderivate haben antituberkulose-Eigenschaften . Dies könnte potenziell zur Entwicklung neuer Behandlungen für Tuberkulose führen .
Antiepileptische Eigenschaften
Diese Derivate haben antiepileptische Eigenschaften gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antiepileptika .
Zukünftige Richtungen
The future directions for “8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” could involve further studies on its potential as a therapeutic agent, given its role as an intermediate in the synthesis of anticancer drugs . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Wirkmechanismus
Target of Action
The primary target of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is the γ-aminobutyric acid (GABA A) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine, like other benzodiazepines, binds to the GABA A receptors . This binding results in an increase in the affinity of the receptor to GABA, enhancing its inhibitory effect . The effects of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be reversed by the administration of the benzodiazepine receptor antagonist flumazenil .
Biochemical Pathways
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine affects the GABAergic pathway . By binding to the GABA A receptors, it enhances the inhibitory effect of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitation .
Pharmacokinetics
It is known that the unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics .
Result of Action
The binding of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine to GABA A receptors leads to an increase in the inhibitory effect of GABA. This results in neuron hyperpolarization, thereby decreasing neuronal excitation . This can lead to effects such as sedation, muscle relaxation, and anxiolysis .
Action Environment
The action, efficacy, and stability of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be influenced by various environmental factors. For instance, the compound should be stored at low temperatures and protected from light to maintain its stability . Furthermore, the presence of other substances, such as contaminants in pharmaceutical products, can negatively influence the safety and toxicological profile of the final drug .
Eigenschaften
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVSDYULVCJVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1341878-31-6 | |
Record name | 8-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.